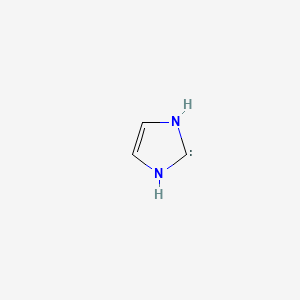

1,3-dihydro-2H-imidazol-2-ylidene

Description

Historical Context and Evolution of Stable Carbenes in Organic Chemistry

The quest for carbenes, molecules containing a neutral carbon atom with a valence of two and two unshared valence electrons, dates back to the 19th century. acs.org For a long time, carbenes were considered highly reactive and transient intermediates, incapable of being isolated under normal laboratory conditions. acs.org Early investigations into their existence were met with skepticism. acs.org The paradigm began to shift with the pioneering work of chemists who postulated the existence of relatively stable carbenes. wikipedia.org In the 1960s, Hans-Werner Wanzlick proposed that carbenes derived from dihydroimidazol-2-ylidene could be generated, laying the theoretical groundwork for future breakthroughs. wikipedia.orgwikipedia.org However, it was not until 1991 that Anthony J. Arduengo III and his colleagues successfully isolated and characterized the first stable crystalline carbene, a derivative of 1,3-dihydro-2H-imidazol-2-ylidene. acs.orgwordpress.com This seminal achievement shattered previous assumptions and opened the floodgates for the exploration of a new class of compounds known as stable carbenes. nih.gov

Classification and Fundamental Structural Features of N-Heterocyclic Carbenes

N-Heterocyclic carbenes are defined as cyclic molecules featuring a carbene carbon atom directly bonded to at least one nitrogen atom within the heterocyclic ring. wordpress.comrsc.org This structural arrangement is key to their remarkable stability. The nitrogen atoms, with their lone pairs of electrons, play a crucial role in stabilizing the electron-deficient carbene center through a process called π-donation. wordpress.com This donation of electron density from the nitrogen atoms to the empty p-orbital of the carbene carbon significantly reduces its reactivity. wordpress.com

NHCs can be broadly classified based on the nature of the heterocyclic ring they are part of. Some common classes include:

Imidazol-2-ylidenes: Derived from imidazole (B134444).

Imidazolin-2-ylidenes: Derived from imidazoline (B1206853).

Triazol-5-ylidenes: Derived from triazole. rsc.org

Thiazol-2-ylidenes: Derived from thiazole. nih.gov

The electronic properties of NHCs can be fine-tuned by modifying the substituents on the nitrogen atoms and other positions of the heterocyclic ring. scripps.edu This versatility allows for the rational design of NHCs with specific steric and electronic properties for various applications.

Significance of this compound within Contemporary NHC Chemistry

The parent compound, this compound (also known as imidazolidin-2-ylidene), is a hypothetical molecule with the chemical formula C₃H₆N₂. wikipedia.org While the parent compound itself is highly reactive, its derivatives, particularly those with bulky substituents on the nitrogen atoms, are exceptionally stable and have become workhorse ligands in organometallic chemistry and catalysis. wikipedia.org The saturated backbone of the imidazolidine (B613845) ring in these "saturated" NHCs (often abbreviated as SIPr or SIMes, depending on the substituents) leads to different electronic and steric properties compared to their unsaturated imidazol-2-ylidene counterparts (like IPr or IMes). scripps.edu

The significance of this compound derivatives stems from their ability to form strong bonds with a wide range of transition metals, creating highly stable and efficient catalysts. scripps.edu These NHC-metal complexes have found widespread use in various catalytic reactions, including olefin metathesis, cross-coupling reactions, and hydrogenation. wikipedia.orgsigmaaldrich.com

Overview of Key Research Trajectories for this compound

Current research on this compound and its derivatives is focused on several key areas:

Synthesis of Novel Derivatives: Chemists are continuously developing new synthetic routes to access a wider variety of this compound derivatives with tailored properties. researchgate.netnih.gov This includes the synthesis of derivatives with different steric bulk and electronic donating abilities.

Catalysis: A major research thrust is the application of these NHCs as ligands in homogeneous and heterogeneous catalysis. rsc.orgnih.govresearchgate.net Researchers are exploring their use in developing more efficient and selective catalysts for a broad spectrum of chemical transformations.

Main Group Chemistry: Beyond transition metals, the ability of these carbenes to stabilize reactive main group element species is an active area of investigation.

Material Science: The unique properties of this compound derivatives are being explored for the development of new materials, such as polymers and pigments. researchgate.net

The ongoing exploration of this compound and its analogues promises to yield further innovations and applications across the chemical sciences.

Properties

Molecular Formula |

C3H4N2 |

|---|---|

Molecular Weight |

68.08 g/mol |

InChI |

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-2,4-5H |

InChI Key |

ATQYNBNTEXNNIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN[C]N1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dihydro 2h Imidazol 2 Ylidene and Its Precursors

Synthesis of Imidazolium (B1220033) and Imidazolinium Salts: Essential Precursors to 1,3-dihydro-2H-imidazol-2-ylidene

The stability and reactivity of N-heterocyclic carbenes are intrinsically linked to the substituents on the nitrogen atoms of the heterocyclic ring. Consequently, the synthesis of various symmetrically and asymmetrically substituted imidazolium and imidazolinium salts is a crucial area of research.

The traditional and most common method for synthesizing 1,3-disubstituted imidazolium salts involves the direct N-alkylation or N-arylation of an imidazole (B134444) derivative. nih.govresearchgate.net This typically involves a two-step process. First, an N-substituted imidazole is prepared. Subsequently, the second nitrogen atom is quaternized using an alkyl or aryl halide. nih.govorientjchem.org

A widely adopted one-pot procedure for preparing 1,3-disubstituted imidazolium salts starts from glyoxal (B1671930), a substituted aniline (B41778), formaldehyde (B43269), and an acid. google.comnih.gov However, this method has been noted to have issues related to biphasic aqueous/organic reaction conditions. beilstein-journals.org More contemporary approaches often utilize preformed 1,4-diaryl-1,4-diazabutadienes which then react with paraformaldehyde and a source of a halide, such as chlorotrimethylsilane (B32843) (TMSCl) or HCl in dioxane. beilstein-journals.orgbeilstein-journals.org

Unsymmetrical imidazolium salts can be synthesized through the direct quaternization of N-substituted imidazoles with reagents like arylboronic acids, a process that exhibits tolerance for a wide array of functional groups. rsc.org Copper-catalyzed reactions of N-substituted imidazoles with diaryliodonium salts also provide a versatile route to unsymmetrical aryl imidazolium salts. organic-chemistry.org

The following table provides examples of conventional synthetic routes to imidazolium salts:

Microwave-assisted synthesis has emerged as a powerful technique for the preparation of imidazolium and imidazolinium salts, offering significant advantages over conventional heating methods. nih.govmdpi.comtandfonline.combiotechjournal.in This approach dramatically reduces reaction times, often from days to hours or even minutes, and frequently leads to higher product yields. mdpi.commonash.edu

The use of microwave irradiation provides uniform heating, which can lead to cleaner reactions with fewer byproducts. monash.edu This method has been successfully applied to the N-alkylation of various N-heterocycles, including imidazole derivatives, to produce a wide range of imidazolium salts. nih.gov The process is also considered more environmentally friendly due to reduced energy consumption and the potential for using fewer solvents. nih.govbiotechjournal.in

The following table summarizes the benefits of microwave-assisted synthesis for imidazolium salts:

In a move towards greener chemistry, solvent-free methods for the synthesis of imidazolium salt precursors have been developed. One notable example is the one-pot synthesis of alkyl-containing diazabutadienes (α-diimines) from primary alkylamine-HCl salts. chemrxiv.org This method avoids the use of halogenated solvents and a separate step to free-base the amine salt. chemrxiv.org

Furthermore, the synthesis of symmetric formamidines, which are key precursors for imidazolinium chlorides, can be achieved in a one-step, solvent-free reaction from anilines and triethylorthoformate. nih.gov These formamidines can then be reacted with dichloroethane and a base under solvent-free conditions to produce imidazolinium chlorides in excellent yields. nih.gov

The synthesis of saturated imidazolinium salts presents different challenges compared to their unsaturated counterparts. A common route involves the reaction of a formamidine (B1211174) with a 1,2-dihaloethane in the presence of a base. google.comnih.gov This method can be performed under solvent-free conditions and provides high yields of the desired imidazolinium salts. google.com

An alternative one-step process allows for the preparation of symmetric imidazolinium chlorides directly from substituted anilines, where a portion of the intermediate formamidine acts as a sacrificial base. nih.gov The synthesis of the required N,N'-disubstituted ethylenediamines, a precursor for some routes, can be a multi-step process involving either palladium-catalyzed C-N coupling or a condensation and reduction sequence. nih.gov

The following table outlines methods for the preparation of saturated imidazolinium salts:

Generation of this compound from Salt Precursors

The final step in accessing this compound is the deprotonation of the corresponding imidazolium or imidazolinium salt precursor. nih.gov This is a critical transformation that generates the highly reactive carbene species.

The deprotonation of the C2-hydrogen of an imidazolium salt is the most common method for generating N-heterocyclic carbenes. nih.govacs.org This acidic proton is readily removed by a strong base. A variety of bases can be employed for this purpose, with the choice often depending on the specific application and the nature of the imidazolium salt.

Common bases used for the deprotonation of imidazolium salts include:

Potassium hexamethyldisilazide (KHMDS) nih.gov

Sodium hydride (NaH)

Potassium tert-butoxide (KOtBu)

Cesium carbonate researchgate.net

The resulting free carbene is often generated in situ and used immediately in a subsequent reaction due to its reactive nature. nih.gov In some cases, the free carbene can be isolated, particularly when bulky substituents on the nitrogen atoms provide steric protection. beilstein-journals.org

Deprotonation Strategies for Imidazolium Salts

Utilization of Metal Hydride Bases

Metal hydrides, particularly sodium hydride (NaH) and potassium hydride (KH), are effective bases for the deprotonation of imidazolium salts to generate N-heterocyclic carbenes. These reagents are often used in aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

A common procedure involves stirring the imidazolium salt with a slight excess of the metal hydride in an appropriate solvent until the evolution of hydrogen gas ceases, indicating the formation of the carbene. For instance, the synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr), a widely used bulky NHC, can be achieved by treating 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with sodium hydride in THF. chemspider.com The use of a co-catalyst, such as potassium tert-butoxide (KOtBu), can sometimes facilitate the reaction. chemspider.com The reaction proceeds via the abstraction of the acidic C2-proton of the imidazolium cation by the hydride, releasing dihydrogen gas and forming the free carbene.

Table 1: Examples of Metal Hydride Bases in NHC Synthesis

| Imidazolium Salt Precursor | Metal Hydride | Solvent | Product NHC | Reference |

| 1,3-Bis(2,6-diisopropylphenyl)imidazolinium Chloride | NaH, KOtBu | THF | 1,3-Bis(2,6-diisopropylphenyl)imidazolin-2-ylidene | chemspider.com |

| 1-Aryl-(2-imidazolidin-2-ylidene)ethanone | NaH | DMF | N-Alkylated imidazolidinone | thieme-connect.de |

It is important to note that the reactivity of metal hydrides can be influenced by their physical properties, such as particle size. For example, highly active "superbasic" sodium hydride can be prepared for reactions requiring enhanced basicity. thieme-connect.de

Application of Organolithium Reagents

Organolithium reagents, such as n-butyllithium (n-BuLi) and tert-butyllithium (B1211817) (t-BuLi), are powerful bases frequently employed for the synthesis of NHCs from their imidazolium salt precursors. acs.org These reactions are typically performed at low temperatures in ethereal solvents like THF or diethyl ether to control their high reactivity.

The deprotonation of a C2-substituted imidazolium salt with an organolithium reagent can lead to the formation of an "abnormal" N-heterocyclic carbene (aNHC) if the deprotonation occurs at the C4 or C5 position. acs.org However, for the synthesis of normal 1,3-dihydro-2H-imidazol-2-ylidenes, the C2-proton is the target. The choice of the organolithium reagent and the reaction conditions can be crucial to avoid undesired side reactions. For example, while n-BuLi is a common choice, all attempts to deprotonate certain imidazolium tetrafluoroborate (B81430) salts with it have failed, highlighting the importance of the counter-ion in the precursor salt. acs.org

Employment of Amide Bases

Strong, non-nucleophilic amide bases are also widely used for the deprotonation of imidazolium salts. Potassium hexamethyldisilazide (KHMDS) and lithium diisopropylamide (LDA) are prominent examples. These bases offer the advantage of high basicity while minimizing the risk of nucleophilic attack on the imidazolium ring.

The deprotonation of imidazolium salts with KHMDS in THF is a clean and efficient method for generating free carbenes. acs.org In some cases, the choice of the alkali metal counter-ion of the amide base can influence the stability of the resulting carbene adduct, with potassium bases often favoring the formation of the free carbene due to the more labile nature of the resulting potassium salt. nih.gov

Metal-Free Carbene Preparation Techniques

The development of metal-free methods for the generation of N-heterocyclic carbenes is an area of growing interest, driven by the desire to avoid metal contamination in catalytic applications. These techniques often rely on the use of strong organic bases or electrochemical methods.

One approach involves the use of phosphazene superbases, such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine). These organocatalysts have been shown to be highly effective in promoting reactions that proceed via an NHC intermediate, such as the intramolecular hydroamidation of propargylic ureas to form imidazol-2-ones. thieme-connect.de

Electrochemical synthesis represents another promising metal-free strategy. The cathodic reduction of an imidazolium cation can lead to the cleavage of the C2-H bond, generating the free carbene and molecular hydrogen. chalmers.se This method avoids the use of chemical bases and the generation of salt byproducts.

Formation via Deoxygenative Reaction Pathways

The synthesis of 1,3-dihydro-2H-imidazol-2-ylidenes can also be envisioned through the deoxygenation of the corresponding 1,3-dihydro-2H-imidazol-2-ones. While less common than the deprotonation of imidazolium salts, this reductive approach offers an alternative synthetic route.

The reduction of the carbonyl group in imidazolin-2-ones is a key step in this pathway. Various reducing agents can be employed for this transformation. For instance, the reduction of related heterocyclic carbonyls has been achieved using reagents like dibalane (DIBAL-H). In one patented method, the reduction of a nitrile precursor to a diamine was followed by cyclization with 1,1'-thiocarbonyldiimidazole (B131065) and subsequent oxidation to yield an imidazole-2-thione, which is structurally related to the imidazol-2-one and could potentially be a precursor for the ylidene. scialert.net Further research into efficient and direct deoxygenation methods of imidazolin-2-ones to their corresponding carbenes is an active area of investigation.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of N-heterocyclic carbenes and their metal complexes to develop more sustainable and environmentally benign processes. chalmers.se Key areas of focus include the use of safer solvents, the development of catalyst-free and solvent-free conditions, and the improvement of atom economy.

One strategy involves the use of mechanochemistry, where mechanical force, such as ball milling, is used to drive the reaction, often in the absence of a solvent. This approach has been successfully applied to the synthesis of copper-NHC complexes. acs.orgacs.orged.gov Another green approach is the use of water as a solvent, which is a significant improvement over hazardous organic solvents. acs.org

The selection of the synthetic route itself can be guided by green chemistry metrics, such as atom economy, E-factor (environmental factor), and mass intensity, to quantitatively assess the environmental impact of different methodologies. acs.orged.gov By comparing different synthetic pathways, researchers can identify the most sustainable options for producing this compound and its derivatives. acs.orgacs.orged.gov

Electronic Structure and Bonding Characterization of 1,3 Dihydro 2h Imidazol 2 Ylidene

Theoretical Analysis of the Carbene Center's Electronic Environment and Stability

1,3-dihydro-2H-imidazol-2-ylidene, a prominent member of the N-heterocyclic carbene (NHC) family, possesses a unique electronic structure that deviates significantly from transient carbenes, affording it remarkable stability. The carbene carbon is in a singlet state, featuring a filled, sp²-hybridized σ-orbital and a vacant p-orbital in the plane of the ring. wordpress.comresearchgate.net This electronic configuration is key to its stability, which is largely attributed to the influence of the two adjacent nitrogen atoms.

The stability of the carbene center is a result of a synergistic electronic effect. The electronegative nitrogen atoms withdraw electron density from the carbene carbon through the σ-framework, an inductive effect that enhances the electrophilicity of the ring. wiley-vch.de Concurrently, the lone pairs on the nitrogen atoms donate electron density into the empty p-orbital of the carbene carbon via a π-type interaction. wordpress.comwiley-vch.de This donation of electron density from the nitrogen atoms effectively stabilizes the electron-deficient carbene center. wordpress.com The interplay of σ-withdrawal and π-donation creates a "push-pull" electronic environment that is central to the stability and characteristic reactivity of this compound and related NHCs.

Theoretical calculations, such as ωB97XD/aug-cc-pVTZ, have been employed to analyze the electronic environment of the carbene. nih.gov These studies confirm that the carbene carbon acts as a Lewis base, with a lone pair of electrons readily available for donation. nih.gov The stability is not due to delocalization in an ylidic form, but rather the dominance of the carbenic resonance form. wiley-vch.de

Influence of Substituents on Electron Density and Stabilization

Substituents on the nitrogen atoms (N1 and N3) primarily exert steric and inductive effects. Bulky substituents, such as tert-butyl or mesityl groups, can sterically hinder the carbene center, providing kinetic stability by preventing dimerization or reactions with other species. figshare.com The electronic influence of N-substituents on the carbene carbon's chemical shift is generally considered to be minor. acs.org

Substituents on the backbone of the imidazole (B134444) ring (C4 and C5) can have more pronounced electronic effects. Electron-withdrawing groups on the C4 and C5 positions can influence the stability of related NHC-CO₂ adducts through inductive effects. figshare.com The position of endocyclic nitrogen atoms relative to a substituent significantly impacts its electron-donating or -withdrawing properties. rsc.orgrsc.org Nitrogen atoms in positions ortho to a substituent enhance its electron-donating capacity and weaken its electron-withdrawing character through induction. rsc.orgrsc.org Resonance effects also play a role, where charge transfer can occur from the substituent to the ring nitrogen atoms. rsc.orgrsc.org

The following table summarizes the general effects of substituents on the properties of this compound:

| Substituent Position | Type of Effect | Influence on Carbene |

|---|---|---|

| N1, N3 | Steric | Increases kinetic stability by preventing dimerization. |

| N1, N3 | Inductive | Minor influence on the electronic properties of the carbene carbon. |

| C4, C5 | Inductive/Resonance | Modulates the electron density of the entire ring system and the stability of carbene adducts. figshare.com |

Intrinsic Nucleophilicity and Basicity of this compound

The electronic structure of this compound, with its σ-withdrawing and π-donating nitrogen atoms, results in a carbene center that is both highly nucleophilic and basic. The lone pair of electrons on the carbene carbon is readily available for donation to electrophiles, making it a potent nucleophile. youtube.com

The nucleophilicity of NHCs allows them to react with a wide range of electrophilic species. youtube.com For instance, they can act as strong Lewis bases, forming stable adducts with Lewis acids. nih.gov The basicity of these carbenes has been quantified through experimental and computational studies. For example, the basicity of 1,3-di-tert-butylimidazol-2-ylidene (B137524) has been measured in THF, demonstrating its ability to deprotonate hydrocarbon indicators. nih.gov Ab initio computations are consistent with these experimental findings. nih.gov It has been noted that the carbene is effectively more basic in a solvent like DMSO, likely due to hydrogen bonding of the protonated carbene to the solvent. nih.gov

The reactivity of this compound as a nucleophile is also evident in its ability to reverse the polarity of Michael acceptors in a process known as umpolung. youtube.com The catalytically active carbene attacks the electrophilic β-position of the Michael acceptor, leading to the formation of a new nucleophilic center. youtube.com

Spectroscopic Characterization of Bonding and Geometry (e.g., N-C-N bond angles, ¹³C NMR chemical shifts of carbenic carbon)

Spectroscopic techniques, particularly ¹³C NMR spectroscopy and X-ray crystallography, are invaluable for characterizing the bonding and geometry of this compound and its derivatives.

The ¹³C NMR chemical shift of the carbenic carbon (C2) is a highly sensitive probe of the electronic environment at this center. For unsaturated imidazol-2-ylidenes, the carbenic carbon resonance typically appears in the range of δ = 206–220 ppm. acs.org This significant downfield shift is a hallmark of these stable carbenes. acs.org Upon saturation of the C4-C5 double bond to form an imidazolin-2-ylidene, the carbenic carbon resonance shifts further downfield to δ = 236–244 ppm, indicating a change in the electronic structure and a higher anisotropy at the carbene center. acs.org When the carbene coordinates to a metal center, the ¹³C chemical shift of the former carbenic carbon is substantially shielded. acs.orgnih.gov

The following table provides typical ¹³C NMR chemical shifts for the carbenic carbon in different imidazole-based carbenes:

| Compound Type | Typical ¹³C NMR Shift (ppm) of Carbenic Carbon | Reference |

|---|---|---|

| Imidazol-2-ylidenes | 206 - 220 | acs.org |

| Imidazolin-2-ylidenes (saturated) | 236 - 244 | acs.org |

Advanced Computational Studies on Molecular Orbitals and Electron Density Distribution

Advanced computational methods are essential for a deep understanding of the electronic structure of this compound. Density Functional Theory (DFT) calculations and Natural Bond Orbital (NBO) analysis are powerful tools to investigate its molecular orbitals and electron density distribution. nih.gov

The highest occupied molecular orbital (HOMO) of an NHC like this compound is primarily localized on the carbene carbon and corresponds to the sp²-hybridized lone pair. researchgate.netacs.org The lowest unoccupied molecular orbital (LUMO) is the vacant p-orbital on the carbene carbon. researchgate.net The energy gap between the HOMO and LUMO is a critical factor in the chemical reactivity of the carbene.

NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. uni-muenchen.de It transforms the calculated wavefunction into a representation of localized bonds and lone pairs, which aligns with the intuitive Lewis structure model. uni-muenchen.de This analysis can quantify the electron donation from the nitrogen lone pairs to the carbene center and the polarization of the bonds within the ring. For instance, in related systems, NBO analysis has been used to describe the nature of bonding in NHC-stabilized compounds, revealing details about σ- and π-interactions. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) is another computational approach used to analyze the electron density and characterize the nature of chemical bonds and interactions in NHC complexes. nih.gov These advanced computational studies provide a quantitative framework for understanding the unique stability and reactivity of this compound.

Coordination Chemistry of 1,3 Dihydro 2h Imidazol 2 Ylidene with Metal Centers

Ligand Properties of 1,3-dihydro-2H-imidazol-2-ylidene as an N-Heterocyclic Carbene.beilstein-journals.orgnih.govrsc.org

N-heterocyclic carbenes, including this compound, are valued for their unique electronic and steric properties which can be systematically modified. nih.gov These ligands are generally considered to be strong σ-donors and, depending on the metal and other ligands, can also participate in π-interactions. nih.govyoutube.com

The defining feature of this compound as a ligand is its potent σ-donating ability. The lone pair of electrons on the carbene carbon is located in an sp²-hybridized orbital in the plane of the ring and is readily donated to a suitable metal d-orbital to form a strong σ-bond. reddit.com This strong donation arises from the electrostatic stabilization of the carbene by the two adjacent nitrogen atoms, which increases the energy of the carbene's highest occupied molecular orbital (HOMO), making it a better donor. acs.org

The strength of this σ-donation can be quantified by various experimental and computational methods. One common experimental measure is the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequency of a [LNi(CO)₃] complex. A lower TEP value indicates a stronger net electron donor ligand. acs.org For 1,2,3-triazolylidene ligands, which are related to imidazolylidenes, TEP values typically fall in the range of 2039 to 2051 cm⁻¹. acs.org This indicates that they are strong electron donors. acs.org

Another indicator of σ-donating strength is the one-bond C-H coupling constant (¹JCH) in the corresponding imidazolium (B1220033) salt. For instance, N-aryl thiazol-2-ylidenes, which are compared to imidazol-2-ylidenes, exhibit ¹JCH values that are consistent with them being strongly σ-donating NHC ligands. nih.gov

While the primary bonding interaction is σ-donation from the carbene to the metal, π-interactions also play a role in the metal-carbene bond. youtube.com Pi-backbonding involves the donation of electron density from filled metal d-orbitals to empty π*-antibonding orbitals of the NHC ligand. libretexts.orglibretexts.org This interaction strengthens the metal-ligand bond and is more significant for electron-rich, low-valent metals. libretexts.orgumb.edu The extent of π-backbonding can be influenced by the other ligands on the metal center; strong σ-donating ligands on the metal can enhance π-backbonding to the NHC. umb.edu

A key advantage of NHC ligands is the ability to systematically tune their steric and electronic properties by modifying the substituents on the nitrogen atoms (the "N-wingtip" groups) and the backbone of the heterocyclic ring. nih.gov

Electronic Tuning: The electronic properties of the NHC ligand can be altered by introducing electron-donating or electron-withdrawing groups. For example, replacing the hydrogen atoms on the backbone of the imidazole (B134444) ring with electron-withdrawing groups, such as chloride or cyanide, can decrease the σ-donating ability of the carbene. researchgate.net Conversely, electron-donating substituents will enhance the σ-donation.

Steric Tuning: The steric bulk of the N-substituents has a profound impact on the coordination environment around the metal center. beilstein-journals.org Bulky substituents, such as 2,6-diisopropylphenyl (IPr) or 2,4,6-trimethylphenyl (IMes), create a sterically hindered pocket around the metal, which can influence the reactivity and selectivity of catalytic processes. beilstein-journals.orgnih.gov This steric hindrance can also affect the stability of the resulting metal complexes.

The interplay between steric and electronic effects allows for the fine-tuning of the ligand's properties to suit specific applications in catalysis and coordination chemistry.

Synthesis and Structural Characterization of Metal-NHC Complexes.libretexts.orglibretexts.orgumb.edunih.govresearchgate.netresearchgate.netpsu.eduscispace.comresearchgate.net

Metal complexes of this compound and its derivatives are typically synthesized by the reaction of the corresponding imidazolium salt with a suitable metal precursor. beilstein-journals.orgdntb.gov.ua The free carbene can be generated in situ by deprotonation of the imidazolium salt with a strong base, or the imidazolium salt can react directly with a metal complex that can facilitate deprotonation. psu.edu

Ruthenium complexes bearing this compound ligands have been extensively studied, particularly for their applications in catalysis. rsc.org The synthesis of these complexes often involves the reaction of a ruthenium precursor, such as [Ru(p-cymene)Cl₂]₂ or Ru(PPh₃)₃Cl₂, with the appropriate imidazolium salt. rsc.orgnih.gov

For example, air-stable ruthenium(II) complexes with tridentate bis((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine ligands have been synthesized in good yields by reacting Ru(PPh₃)₃Cl₂ with the ligand in refluxing toluene. rsc.org These complexes have been fully characterized by spectroscopic methods and, in some cases, by single-crystal X-ray diffraction. rsc.org The crystal structures of these complexes reveal the coordination geometry around the ruthenium center and provide insights into the bonding between the metal and the NHC ligand. nih.gov

Table 1: Selected Ruthenium-NHC Complexes and their Synthetic Details

| Ruthenium Precursor | NHC Precursor/Ligand | Reaction Conditions | Yield (%) | Reference |

| Ru(PPh₃)₃Cl₂ | bis((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine | Toluene, reflux, 2h | 82-87 | rsc.org |

| [Ru(p-cymene)Cl(μ-Cl)]₂ | 2-aminobenzonitrile, 4-aminobenzonitrile, etc. | Not specified | Good | nih.gov |

| RuCl₃ | 2-phenylazopyridine-5-sulfonic acid | Not specified | Not specified | scispace.com |

This table is not exhaustive and represents a selection of examples.

Palladium-NHC complexes are another important class of compounds, widely used as catalysts in cross-coupling reactions. dntb.gov.ua The synthesis of these complexes typically involves the reaction of a palladium(II) salt, such as PdCl₂, with the imidazolium salt in a suitable solvent like tetrahydrofuran (B95107) (THF). dntb.gov.ua

For instance, bis(benzimidazol-2-ylidene)palladium complexes have been prepared by reacting benzimidazolium salts with PdCl₂ in refluxing THF for 24 hours. dntb.gov.ua These complexes have been characterized by various spectroscopic techniques, including FT-IR, ¹H NMR, and ¹³C NMR, as well as elemental analysis. dntb.gov.ua The resulting complexes are often air- and moisture-stable. dntb.gov.ua

Table 2: Selected Palladium-NHC Complexes and their Synthetic Details

| Palladium Precursor | NHC Precursor/Ligand | Reaction Conditions | Yield (%) | Reference |

| PdCl₂ | Benzimidazolium salts | THF, reflux, 24h | Not specified | dntb.gov.ua |

| Na₂PdCl₄ | benz-1,3-imidazole-2-thione | Ethanol/NEt₃ | Not specified | uobaghdad.edu.iq |

| Not specified | 6-R-5,6-dihydrobenzoimidazo quinazoline (B50416) derivatives | Not specified | 60-70 | christuniversity.in |

This table is not exhaustive and represents a selection of examples.

The structural characterization of these palladium complexes, often through X-ray crystallography, confirms the coordination of the NHC ligand to the palladium center and provides details on bond lengths and angles. christuniversity.inuobaghdad.edu.iq

Nickel-NHC Complexes

N-heterocyclic carbenes (NHCs), including this compound and its derivatives, have become significant ligands in the field of nickel catalysis. jocpr.com The strong sigma-donating properties of these carbenes form robust metal-carbon bonds, leading to stable and active catalytic systems. jocpr.com The synthesis of Nickel-NHC complexes often involves the deprotonation of the corresponding imidazolium salt precursor. jocpr.com A general method for preparing NHC-Nickel complexes involves carrying out the reactions under an inert atmosphere, such as argon, using standard Schlenk techniques. jocpr.com

Well-defined half-sandwich cyclopentadienyl (B1206354) [CpNi(NHC)I] complexes can be synthesized by reacting imidazolium salts with dicyclopentadienylnickel (NiCp2) in a solvent like tetrahydrofuran (THF) at elevated temperatures. nih.gov These complexes have demonstrated stability in the presence of air and moisture. nih.gov Another approach involves the reaction of an imidazolium salt with [Ni(η5-C5H5)2] to form [Ni(η5-C5H5)(NHC)Cl] complexes, which have shown catalytic activity in reactions like aryl amination and dehalogenation. researchgate.net

The coordination geometry around the nickel center in these complexes can vary. For instance, in the complex [{ImtBuNCON(H)Ph}2Ni(acac)2], the nickel(II) ion is six-coordinate with a distorted octahedral geometry, where two NHC-urea ligands coordinate through their carbonyl oxygen atoms. ias.ac.in In another case, the reaction of a mesityl derivative of an imidazol-2-ylidene-N′-phenylureate ligand with [Ni(acac)2] in the presence of aniline (B41778) resulted in a complex where the NHC ligand was not coordinated to the nickel ion; instead, two aniline ligands occupied the coordination sites, again forming a distorted octahedral geometry. ias.ac.in The synthesis of Ni(II)-NHC complexes from caffeine (B1668208) and theophylline (B1681296) has also been reported, providing a sustainable alternative to traditional imidazol-2-ylidenes. nih.gov These complexes, such as [CpNi(1)I], can exhibit a trigonal planar geometry. nih.gov

A general and simple nickel-catalyzed coupling of aryl chlorides and amines has been developed using a Ni(0) source, 1,3-bis(2,6-diisopropylphenyl)dihydroimidazol-2-ylidene, and sodium tert-butoxide as the base. acs.org In screening various Ni(II) precursors for this reaction, Ni(acac)2 was identified as the most effective source for generating the active Ni(0) catalyst. acs.org

Gold-NHC Complexes

Gold complexes featuring N-heterocyclic carbene ligands derived from this compound are extensively studied due to the high stability of the gold-carbon bond and the versatility in modifying the NHC structure. nih.gov These complexes are typically linear, two-coordinate Au(I) species, although square-planar Au(III) complexes are also known. iucr.org The synthesis of Au(I)-NHC complexes can be achieved through various methods, including the reaction of an imidazolium salt with a gold precursor like [AuX(tht)] (tht = tetrahydrothiophene) in the presence of a base. rsc.org A sustainable method for this synthesis involves using NBu4(acac) as the base in air at room temperature, which provides good yields in short reaction times. rsc.org

Another synthetic route is the ligand metathesis from a pre-existing gold-NHC complex. For example, [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) isocyanate was synthesized from the corresponding gold(I) chloride complex and sodium cyanate (B1221674) in anhydrous THF. iucr.orgnih.gov These complexes have applications in catalysis and have been investigated for their medicinal properties. iucr.org

In solution, gold(I) NHC complexes can undergo ligand scrambling reactions. acs.org For instance, halido[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I) complexes can react with components of cell culture media, leading to the formation of other species. nih.gov The stability of these complexes is an important factor for their potential applications. nih.gov The oxidation of Au(I)-NHC complexes can lead to the formation of Au(III) species. nih.gov

The electrochemical behavior of gold(I)-NHC complexes has also been investigated, revealing their potential for catalytic activity in reactions such as the carbon dioxide reduction reaction (CO2RR). nih.gov

Rhodium-NHC Complexes

Rhodium(I) complexes bearing N-heterocyclic carbene ligands derived from this compound are notable for their extensive use in catalysis. rsc.org A common synthetic route to these complexes involves the reaction of a benzimidazolium salt with a rhodium dimer, such as [Rh(OMe)COD]2 (COD = 1,5-cyclooctadiene), in a solvent like THF. clockss.org This method yields complexes with the general formula [RhCl(NHC)(η4-1,5-cyclooctadiene)], which are typically stable against air and moisture in their solid state. clockss.org The formation of the Rh(I)-NHC complex is confirmed by the disappearance of the acidic C2-proton signal of the imidazolium salt in the 1H NMR spectrum. clockss.org

The 13C NMR spectra of these complexes provide a key diagnostic feature, with the carbene carbon signal appearing as a doublet due to coupling with the 103Rh nucleus. clockss.org The versatility of these complexes is further demonstrated by the synthesis of Rh-CO Indy-NHC complexes, which can be prepared by treating [Rh(COD)(Indy-NHC)] complexes with carbon monoxide. pkusz.edu.cn

Highly reactive rhodium(II) N-trifluoromethylsulfonyl azavinyl carbenes can be generated in situ from NH-1,2,3-triazoles, triflic anhydride, and rhodium carboxylates. nih.gov These intermediates have shown high reactivity and selectivity in reactions with olefins. nih.gov The thermolysis of rhodium complexes in the presence of NHC ligands has also been studied. For instance, the reaction of [RhH(PPh3)4] with 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene (IMesH2) can lead to the formation of dimeric rhodium structures. bath.ac.uk

The cytotoxic properties of some Rhodium(I)-NHC complexes have been investigated, showing their potential in medicinal chemistry. rsc.org

Silver-NHC Complexes

Silver(I)-NHC complexes derived from this compound are significant compounds, primarily due to their role as transmetalating agents for the synthesis of other metal-NHC complexes and their biological activities. researchgate.net A common and effective method for the synthesis of these complexes is the reaction of an imidazolium salt with silver(I) oxide (Ag2O). researchgate.netusm.my This reaction is typically carried out in a solvent like dichloromethane (B109758) at room temperature and often in the dark to prevent decomposition of the silver compounds. scienceopen.com The use of Ag2O is advantageous as the insoluble silver oxide can be easily removed by filtration. usm.my

The formation of the silver-NHC bond is evidenced in the 13C NMR spectrum by a downfield shift of the carbene carbon signal compared to the corresponding imidazolium salt. mdpi.com However, the expected coupling to the two NMR-active silver isotopes (107Ag and 109Ag) is often not observed, which is attributed to the fluxional behavior of the complexes in solution on the NMR timescale. mdpi.com

Single-crystal X-ray diffraction studies have confirmed the structure of these complexes, often revealing a monomeric (NHC)Ag-Cl type structure. mdpi.com The coordination environment around the silver atom is typically linear or near-linear. The structure of the NHC ligand, including the nature of the substituents on the nitrogen atoms, can influence the properties and activity of the resulting silver complex. researchgate.net For instance, N-(R)-chloroethyl substituents have been shown to be important in the structure of NHC-Ag complexes through weak nonclassical interactions. acs.org

Borane-NHC Adducts

N-heterocyclic carbenes, being strong Lewis bases, readily form stable adducts with boranes, which are common Lewis acids. nih.gov These NHC-borane adducts are often highly stable and can be handled like conventional organic compounds. nih.gov Their synthesis is typically straightforward. nih.gov For example, 1-butyl-3-methylimidazol-2-ylidene borane (B79455) can be synthesized through a solvent-free reaction of the corresponding ionic liquid precursor with sodium borohydride. pitt.edu Other methods involve the deprotonation of an imidazolium salt using a strong base like n-butyllithium or t-butyllithium at low temperatures, followed by the addition of a borane source such as borane dimethyl sulfide (B99878) complex (DMS-BH3). acs.orgnih.govresearchgate.net

The N-substituents on the imidazole ring play a crucial role in modulating the steric and electronic properties of the NHC-borane adducts, which in turn affects their reactivity. acs.orgnih.gov For instance, 1,3-dimethylimidazole-2-ylidene-borane is a more reactive reducing agent compared to the more sterically hindered 1,3-bis(diisopropylphenyl)imidazole-2-ylidene-borane. acs.orgnih.gov The structure of these adducts has been confirmed by various analytical techniques, including multinuclear NMR spectroscopy (1H, 11B, 13C) and single-crystal X-ray diffraction. acs.orgnih.govresearchgate.net X-ray crystallographic studies have provided detailed information on their molecular structure, including the presence of intermolecular interactions like dihydrogen bonds. rsc.org

NHC-boranes have a rich chemistry of their own, distinct from that of free boranes, and they serve as valuable reactants, reagents, initiators, and catalysts in organic synthesis and polymer chemistry. nih.gov

Other Transition and Main Group Metal Complexes with this compound Ligands

Beyond the commonly studied nickel, gold, rhodium, and silver complexes, this compound and its derivatives form complexes with a wide array of other transition and main group metals. For instance, ruthenium-NHC complexes are well-known, particularly for their application as catalysts in olefin metathesis. researchgate.net The synthesis of such complexes can involve the reaction of a ruthenium precursor with the NHC ligand. iucr.org

Palladium-NHC complexes have also been synthesized and characterized, showing high activity in cross-coupling reactions. researchgate.net The synthesis of these complexes can be achieved through transmetalation from corresponding silver-NHC complexes or by direct reaction of the imidazolium salt with a palladium precursor. pkusz.edu.cn

In the realm of main group elements, besides the well-established borane adducts, NHC complexes with silicon have been investigated. The reaction of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) with dichlorosilane (B8785471) (H2SiCl2) leads to the formation of the neutral adduct (NHC)SiH2Cl2. researchgate.net

Analysis of Metal-NHC Bond Lengths and Coordination Geometries

The structural analysis of metal-NHC complexes provides valuable insights into the nature of the metal-carbene bond and the factors influencing the coordination geometry. Single-crystal X-ray diffraction is the primary technique for obtaining precise data on bond lengths and angles.

In gold(I)-NHC complexes, which are typically two-coordinate, a linear geometry is commonly observed. For example, in 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenegold(I), the C-Au-N angle is nearly linear, and the Au-C(carbene) bond length is 1.963(2) Å. iucr.orgnih.gov In bis(4-bromo-1,3-diethylimidazol-2-ylidene)gold(I) iodide, the C-Au-C angle is exactly 180° due to crystallographic symmetry. nih.gov The Au-C bond length in the corresponding Au(III) complex is slightly longer. nih.gov

For silver(I)-NHC complexes, a linear coordination is also prevalent. In chloro[1-methallyl-3-(2,3,5,6-tetramethylbenzyl)benzimidazol-2-ylidene]silver, a monomeric structure with a nearly linear Cl-Ag-C arrangement is observed. mdpi.com

In nickel(II)-NHC complexes, the coordination geometry can be more varied. A trigonal planar geometry was found for [CpNi(1)I] where the NHC is derived from caffeine. nih.gov In contrast, a distorted octahedral geometry is observed in complexes like [{ImtBuNCON(H)Ph}2Ni(acac)2], where the nickel center is coordinated to two NHC-urea ligands and two acetylacetonate (B107027) ligands. ias.ac.in

Rhodium(I)-NHC complexes of the type [RhCl(NHC)(COD)] typically exhibit a square planar geometry around the rhodium center. The carbene ligand and a chloride ligand, along with the bidentate cyclooctadiene, define the coordination sphere.

In borane-NHC adducts, the C-B bond length is influenced by the substituents on the NHC ligand. It has been observed that the C-B bond is longer for adducts with N-(R)-chloroethyl substituents compared to those with vinyl substituents, highlighting the electronic and steric effects of the N-substituents on the C-B bond. acs.orgnih.gov

The coordination geometry in ruthenium-NHC complexes, such as the Grubbs-type catalysts, is often a distorted square pyramid or a trigonal bipyramid, depending on the specific ligands. For example, in [1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]dichlorido(2-{[(2-methoxyethyl)(methyl)amino]methyl}benzylidene)ruthenium, the geometry around the ruthenium atom is described as distorted square pyramidal. iucr.org

Table 1: Selected Metal-NHC Bond Lengths

| Compound | Metal | Metal-Carbene Bond Length (Å) | Source(s) |

| 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenegold(I) | Au(I) | 1.963(2) | iucr.org, nih.gov |

| Chloro[1-methallyl-3-(2,3,5,6-tetramethylbenzyl)benzimidazol-2-ylidene]silver | Ag(I) | - | mdpi.com |

| [{ImtBuNCON(H)Ph}2Ni(acac)2] | Ni(II) | - | ias.ac.in, |

| [1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]dichlorido(2-{[(2-methoxyethyl)(methyl)amino]methyl}benzylidene)ruthenium | Ru(II) | - | iucr.org |

Table 2: Selected Coordination Geometries

| Compound | Metal Center | Coordination Geometry | Source(s) |

| 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenegold(I) | Au(I) | Linear | iucr.org, nih.gov |

| Bis(4-bromo-1,3-diethylimidazol-2-ylidene)gold(I) iodide | Au(I) | Linear | nih.gov |

| [CpNi(1)I] (from caffeine) | Ni(II) | Trigonal Planar | nih.gov |

| [{ImtBuNCON(H)Ph}2Ni(acac)2] | Ni(II) | Distorted Octahedral | ias.ac.in, |

| [RhCl(NHC)(COD)] | Rh(I) | Square Planar | clockss.org |

| [1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]dichlorido(2-{[(2-methoxyethyl)(methyl)amino]methyl}benzylidene)ruthenium | Ru(II) | Distorted Square Pyramidal | iucr.org |

Ligand Exchange Dynamics and Scrambling Reactions in Metal-NHC Complexes

The stability of the metal-N-heterocyclic carbene (NHC) bond significantly influences the utility of these complexes in various applications. While often considered robust, the this compound ligand and its derivatives can participate in dynamic exchange and scrambling reactions. These processes are crucial for understanding catalyst activation, deactivation, and the behavior of these complexes in solution.

Ligand exchange at a metal center can occur through dissociative, associative, or interchange mechanisms. For metal-NHC complexes, particularly with d¹⁰ metals like silver(I) and gold(I), the specific pathway is influenced by the metal, the steric and electronic properties of the NHC, and the surrounding ligands. acs.orgresearchgate.net

Studies on N-heterocyclic carbene silver(I) complexes have utilized solution-state variable-temperature ¹³C NMR spectroscopy to probe the dynamics of NHC ligand exchange. acs.orgresearchgate.net By observing changes in ¹³C-¹⁰⁷/¹⁰⁹Ag coupling, researchers have determined the activation energies for the exchange process. The findings from these studies are consistent with an associative mechanism for the Ag(I)-NHC exchange. acs.orgresearchgate.net This suggests that an incoming ligand coordinates to the metal center, forming a higher-coordinate intermediate before the original ligand departs.

Ligand scrambling is a phenomenon where ligands redistribute between metal centers, leading to a mixture of complex species. This has been notably observed in gold(I) complexes. researchgate.netnih.gov For instance, a (NHC)Au(I)X complex (where X is a halide) can undergo scrambling in solution to form the bis(NHC)gold(I) cation, [(NHC)₂Au]⁺, and the dihalidoaurate(I) anion, [AuX₂]⁻. nih.govacs.orgnih.gov

A detailed mechanism for this scrambling reaction has been proposed based on experimental data (HPLC, MS, NMR) and DFT calculations for a bromido[3-ethyl-4-(4-methoxyphenyl)-5-(2-methoxypyridin-5-yl)-1-propylimidazol-2-ylidene]gold(I) complex. nih.govnih.gov

The key steps of the proposed mechanism are outlined below:

Dimerization: Two linear (NHC)Au(I)Br molecules form a stacked dimer in solution, facilitated by aurophilic interactions. nih.govacs.org

Rearrangement: This dimer rearranges to a T-shaped intermediate. nih.govnih.gov

Dissociation and Recombination: Dissociation of a bromide anion leads to further structural changes, followed by recombination to form an intermediate composed of [(NHC)₂Au]⁺ and [AuBr₂]⁻ fragments. nih.govacs.org

Separation: The final step is the separation into the discrete [(NHC)₂Au]⁺ and [AuBr₂]⁻ ions. nih.govnih.gov

The rate and extent of these scrambling reactions are influenced by several factors, as detailed in the table below.

| Factor | Observation | Reference |

|---|---|---|

| Solvent | In solvents like DMF, DMSO, ethanol, and methanol (B129727), stable dimers are present. Acetonitrile (B52724) is the only solvent noted to separate the complex into single molecules. The addition of water to acetonitrile promotes dimerization and initiates the scrambling reaction. | researchgate.net |

| Halide Concentration | An excess of bromide ions (from KBr) terminates the reaction, indicating that the release of Br⁻ from the T-shaped intermediate is the rate-determining step. | researchgate.net |

| Nature of Halide | Reaction with chloride (in a 0.9% NaCl solution) is notable. Iodide leads to a rapid and quantitative conversion to (NHC)AuI₂ and subsequently to [(NHC)₂Au]⁺. | researchgate.net |

| Aryl Substituents | The electronic nature of substituents on a 4-aryl ring on the imidazole core has been found to have only a marginal impact on the scrambling reaction. | researchgate.net |

The propensity for ligand scrambling is not limited to gold(I) complexes. While the M-C(NHC) bond is generally stronger than M-phosphine bonds, scrambling has been observed in various metal-NHC systems and can have significant implications. nih.gov For example, in medicinal chemistry applications, the formation of more active bis(NHC) species from a mono(NHC) precursor under physiological conditions can complicate the interpretation of biological data. acs.org Similarly, in catalysis, ligand exchange and scrambling can lead to the formation of the true catalytically active species or, conversely, to catalyst deactivation pathways. rsc.org

Catalytic Applications of 1,3 Dihydro 2h Imidazol 2 Ylidene Complexes

Hydrogenation Reactions Catalyzed by 1,3-dihydro-2H-imidazol-2-ylidene Metal Complexes

Complexes of this compound with transition metals have emerged as highly effective catalysts for various hydrogenation reactions, offering efficient and selective routes to a wide array of saturated compounds.

Selective Hydrogenation of Substituted Aryl and Heteroaryl Boronate Esters

The selective hydrogenation of aryl and heteroaryl boronate esters presents a significant challenge due to the propensity of the boronate group to be sensitive to certain reaction conditions. However, rhodium complexes incorporating a cyclic (alkyl)(amino)carbene (CAAC) ligand, a derivative of this compound, have demonstrated remarkable efficacy in this transformation. nih.gov These catalysts promote the hydrogenation of (hetero)arenes while preserving the valuable boronate functionality. nih.gov This method provides a clean, atom-economic, and stereoselective pathway to cis-configured, borylated cycloalkanes and saturated heterocycles, which are otherwise difficult to synthesize. nih.gov The success of this catalytic system hinges on the unique electronic and steric properties of the CAAC ligand, which features two dimethyl groups on the ortho-alkyl scaffold of the carbene, contributing to high reactivity. nih.gov

Table 1: Selective Hydrogenation of Aryl Boronate Esters

| Substrate | Catalyst | Product | Key Features |

|---|---|---|---|

| Substituted Aryl Boronate Esters | Cyclic (alkyl)(amino)carbene-Rhodium Complex | cis-Substituted Borylated Cycloalkanes | High chemo- and stereoselectivity, retention of boronate group. nih.gov |

| Substituted Heteroaryl Boronate Esters | Cyclic (alkyl)(amino)carbene-Rhodium Complex | cis-Substituted Borylated Saturated Heterocycles | Atom-economic and provides access to synthetically challenging molecules. nih.gov |

Hydrogenation and Isomerization of Alkenes and Functionalized Unsaturated Substrates

Palladium nanoparticles capped with thiolate ligands have shown high substrate selectivity in the hydrogenation and isomerization of alkenes. nih.govnih.gov The steric and electronic effects of the thiolate ligands on the nanoparticle surface dictate the reaction pathway by influencing how the alkene adsorbs and whether it undergoes di-σ or mono-σ bond formation. nih.govnih.gov This allows for predictable outcomes, where the structure of the alkene, specifically the presence of overlapping p-orbitals and α-protons, determines whether hydrogenation or isomerization is the favored process. nih.govnih.gov For instance, monosubstituted alkenes with an α-methylene group tend to isomerize, while those without are more likely to be hydrogenated. nih.gov

In a different approach, palladium complexes with abnormally bound C4-dicarbene ligands, derived from this compound, have proven to be effective catalysts for the hydrogenation of alkenes under mild conditions (room temperature, 1 bar H₂). ucd.ie The abnormal bonding mode of the carbene ligand is crucial for the catalytic activity. ucd.ie These catalysts have shown good performance in the hydrogenation of cis-disubstituted and non-isomerizable terminal olefins. ucd.ie Interestingly, with substrates like allylbenzene, these catalysts can induce isomerization to form β-methylstyrene before hydrogenation occurs. ucd.ie

Direct and Transfer Hydrogenation of Ketones and Imines

Iridium complexes bearing this compound ligands have been successfully employed as catalysts in the transfer hydrogenation of ketones. researchgate.net These catalysts, which are analogues of Crabtree's catalyst, demonstrate higher catalytic activity and increased stability compared to their phosphine-based counterparts. researchgate.net The transfer hydrogenation typically utilizes an alcohol, such as 2-propanol, as the hydrogen source, offering a safer alternative to gaseous hydrogen. researchgate.netresearchgate.net

Ruthenium complexes containing a ferrocenyl-benzo-fused imidazolylidene ligand have also been utilized for the transfer hydrogenation of both ketones and imines, again using isopropyl alcohol as the hydrogen donor. researchgate.net Furthermore, bifunctional rhenium complexes have been developed for the catalytic transfer hydrogenation of ketones and imines, where 2-propanol serves as both the solvent and the hydrogen source. nih.govuzh.ch The mechanism of these reactions is supported by deuterium-labeling studies and DFT calculations. nih.govuzh.ch

Olefin Metathesis Catalysis Utilizing this compound Ligands

The incorporation of this compound ligands into ruthenium-based catalysts has revolutionized the field of olefin metathesis, leading to the development of highly active and stable catalysts. These ligands, often referred to as "phosphine mimics," have significantly expanded the scope and applicability of metathesis reactions. cmu.edu

Olefin Ring Closing Metathesis (RCM)

Ring-closing metathesis (RCM) is a powerful synthetic tool for the formation of cyclic olefins from acyclic dienes. wikipedia.org Ruthenium complexes bearing 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene ligands, a type of saturated NHC, represent a new generation of olefin metathesis catalysts with enhanced RCM activity. organic-chemistry.org These catalysts exhibit remarkable stability in the presence of air and water and can efficiently catalyze the formation of di-, tri-, and even tetra-substituted cycloolefins at low catalyst loadings. organic-chemistry.org Their enhanced activity allows for the cyclization of sterically hindered or functionalized substrates that are challenging for other catalysts. cmu.eduorganic-chemistry.org For example, they can successfully catalyze the ring closure of unprotected 1,6-heptadien-4-ol, a reaction that other catalysts fail to achieve. organic-chemistry.org The improved thermal stability and broad functional group tolerance of these catalysts have widened the scope of RCM in organic synthesis. cmu.edu

Table 2: Ring-Closing Metathesis (RCM) of Dienes

| Substrate | Catalyst | Product | Key Features |

|---|---|---|---|

| Acyclic Dienes | Ruthenium complex with 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene ligand | Cyclic Olefins | High activity, air and water stability, effective for hindered substrates. cmu.eduorganic-chemistry.org |

| Unprotected 1,6-heptadien-4-ol | Ruthenium complex with 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene ligand | Cyclized Alcohol | Demonstrates high functional group tolerance. organic-chemistry.org |

| Various Heterodienes | 1,3-dimesitylimidazol-2-ylidene ruthenium benzylidene | Heterocycles | Good to excellent yields for substrates that fail with other catalysts. cmu.edu |

Influence of Carbene Structure on Catalyst Initiation Kinetics

The structure of the N-heterocyclic carbene ligand has a profound impact on the initiation kinetics of ruthenium-based olefin metathesis catalysts. The nature of the carbene moiety influences not only the initiation step but also the propagation of the catalytic cycle. acs.org

Studies have shown that the steric and electronic properties of the NHC ligand can be tuned to control the rate of catalyst initiation. acs.org For instance, in some ruthenium complexes, the ligation of a 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) ligand can lead to slower initiation compared to phosphine-containing complexes. acs.org However, once initiated, the catalytic activity of the NHC-containing complex is often superior. acs.org The initiation process is thought to involve the coordination of the olefin substrate to the metal center, which can be influenced by the strength of the bond between the ruthenium and the carbene moiety. acs.org Weaker carbene-metal bonds can lead to faster conversion rates. acs.org Computational studies using Density Functional Theory (DFT) have been employed to investigate the influence of cationic carbenes on the initiation kinetics, providing insights into how the location of a formal positive charge relative to the carbene carbon affects the catalytic process. doaj.org

Cross-Coupling Reactions Facilitated by this compound Metal Complexes

N-heterocyclic carbene-metal complexes have become instrumental in forging carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. nih.gov The strong σ-donation from the NHC ligand to the metal center enhances the catalytic activity, particularly in challenging transformations involving traditionally less reactive substrates. nih.gov

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming C-C bonds, has been significantly advanced by the use of palladium complexes bearing this compound ligands. nih.govnih.gov These NHC-Pd catalysts exhibit remarkable activity and stability, often outperforming traditional phosphine-based systems, especially in challenging couplings. nih.gov

The versatility of these catalysts is demonstrated in their ability to facilitate the cross-coupling of a wide range of substrates, including aryl chlorides, which are often less reactive than their bromide or iodide counterparts. capes.gov.br For instance, the use of specific NHC ligands can control the chemoselectivity in the cross-coupling of chloroaryl triflates. The ligand SIPr (1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene) directs the coupling to the chloride position, while SIMes (1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene) favors reaction at the triflate. nih.gov This ligand-controlled selectivity allows for the synthesis of polyfunctionalized arenes from readily available starting materials. nih.gov

Furthermore, recent advancements have enabled the Suzuki-Miyaura cross-coupling of aliphatic amides, a previously challenging transformation in palladium catalysis. researchwithrutgers.comacs.org By employing sterically tuned, well-defined Pd(II)-NHC catalysts, selective N-C(O) bond cleavage and subsequent coupling can be achieved with a variety of 1°, 2°, and 3° aliphatic amides. researchwithrutgers.comacs.orgresearchgate.net Mechanistic studies suggest that the success of this methodology relies on the specific activation of the amide bond, facilitated by the electronic properties of the NHC ligand. researchwithrutgers.comacs.org

Below is a table summarizing the performance of different this compound-palladium complexes in Suzuki-Miyaura cross-coupling reactions.

| Catalyst/Ligand Precursor | Substrates | Product | Yield (%) | Reference |

| Pd(OAc)₂ / IMes·HCl | 4-Bromotoluene, Phenylboronic acid | 4-Methylbiphenyl | >99 | nih.gov |

| Pd(OAc)₂ / IPr·HCl | 4-Bromotoluene, Phenylboronic acid | 4-Methylbiphenyl | 91 | nih.gov |

| Pd/SIPr | Chloroaryl triflate, Arylboronic acid | Coupling at C-Cl | High Selectivity | nih.gov |

| Pd/SIMes | Chloroaryl triflate, Arylboronic acid | Coupling at C-OTf | High Selectivity | nih.gov |

| Pd(II)-NHC | N,N-pym/Boc amides, Arylboronic acids | Ketones | Good to Excellent | researchwithrutgers.comacs.org |

This table presents a selection of examples and is not exhaustive.

Nickel complexes of this compound have proven to be effective catalysts for the formation of carbon-nitrogen bonds, offering a cost-effective alternative to palladium-based systems. acs.org These catalysts are particularly useful for the amination of aryl chlorides, which are abundant and inexpensive starting materials. acs.org

The choice of the NHC ligand is crucial for catalytic activity. Bulky ligands such as 1,3-bis(2,6-diisopropylphenyl)dihydroimidazol-2-ylidene (SIPr) have been shown to be highly effective in promoting the coupling of a variety of secondary cyclic and acyclic amines, as well as anilines, with aryl chlorides. acs.org The reaction conditions, including the choice of base and nickel precursor, also play a significant role in optimizing the reaction yield. acs.org For instance, Ni(acac)₂ in combination with NaO-t-Bu has been identified as a highly effective system. acs.org

Recent developments have expanded the scope of these nickel-catalyzed aminations to include challenging C-N bond cleavage/C-C cross-coupling reactions. acs.org A novel NHC ligand derived from benzoimidazole has enabled the cross-coupling of N-Tf-anilines with Grignard reagents, a reaction that does not require an ortho-directing group on the aniline (B41778) substrate. acs.org The N-trifluoromethylsulfonyl (N-Tf) group serves as an activating group, weakening the C-N bond and facilitating the formation of a key sulfamidomagnesium salt intermediate. acs.org

The table below highlights key findings in nickel-catalyzed aminations using this compound ligands.

| Catalyst/Ligand Precursor | Substrates | Product | Yield (%) | Reference |

| Ni(0) / SIPr·HCl | Chlorobenzene, Morpholine | N-Phenylmorpholine | 94 | acs.org |

| Ni(acac)₂ / SIPr·HCl | Chlorobenzene, Morpholine | N-Phenylmorpholine | 90 | acs.org |

| Ni(PCy₃)₂Cl₂ / 4-Me-Benz-ICy | N-Tf-aniline, PhMgBr | Biphenyl derivative | 93 | acs.org |

| Ni(0) / IPr·HCl | Chlorobenzene, Morpholine | N-Phenylmorpholine | 90 | acs.org |

This table is a representative summary and not a complete list of all published results.

Beyond Suzuki-Miyaura and amination reactions, this compound metal complexes catalyze a diverse range of other carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are crucial for the synthesis of complex organic molecules and materials.

In the realm of C-C bond formation, nickel-NHC complexes have been extensively studied for their ability to catalyze various cross-coupling reactions. acs.org These include Kumada couplings of unactivated C-Cl bonds, which are facilitated by [CNN]-pincer nickel(II) complexes bearing NHC-amine arms. rsc.org The synergistic effect of the NHC ligand and a secondary ligand, such as an imine, can significantly influence the catalytic performance of NHC-Pd complexes in Suzuki-Miyaura reactions by modulating the concentration of the active catalytic species. sioc-journal.cn

For carbon-heteroatom bond formation, palladium-NHC complexes, particularly PEPPSI-style catalysts, have shown utility in aryl aminations and sulfinations. researchgate.net The robust nature of the NHC ligand allows for efficient catalysis under conditions that might decompose more sensitive phosphine (B1218219) ligands. researchgate.net Furthermore, the development of specialized NHC ligands continues to expand the scope of these reactions, enabling transformations that were previously difficult to achieve. researchgate.net

The following table provides a glimpse into the diverse coupling reactions catalyzed by these complexes.

| Catalyst/Ligand | Reaction Type | Substrates | Product | Key Feature | Reference |

| [CNN]-pincer Ni(II)-NHC | Kumada Coupling | Aryl chlorides, Grignard reagents | Biaryls | Catalyzes coupling of unactivated C-Cl bonds | rsc.org |

| Pd-NHC (PEPPSI-IPr) | Buchwald-Hartwig Amination | Aryl halides, Amines | Aryl amines | Commercially available and widely applicable catalyst | researchgate.net |

| Imine-ligand-assisted NHC-Pd | Suzuki-Miyaura Coupling | Aryl halides, Boronic acids | Biaryls | Imine coligand modulates catalytic activity | sioc-journal.cn |

| Ni-NHC | C-F Bond Activation | Polyfluorinated arenes | Fluoroaryl complexes | Mechanistic studies reveal role of NHC in C-F activation | nih.gov |

This table is intended to be illustrative of the broad scope of these catalysts.

Organocatalysis and Umpolung Chemistry Mediated by this compound

N-Heterocyclic carbenes, including this compound, are not only effective ligands for transition metals but also powerful organocatalysts in their own right. researchgate.net They are particularly known for their ability to induce "umpolung" or polarity inversion of functional groups, most notably aldehydes. researchgate.netrsc.org This reactivity opens up synthetic pathways that are complementary to traditional methods.

The key to NHC-catalyzed umpolung is the formation of a nucleophilic Breslow intermediate, which is generated from the reaction of the NHC with an aldehyde. researchgate.netrsc.org This acyl anion equivalent can then react with a variety of electrophiles, including other aldehydes, ketones, imines, and Michael acceptors. rsc.orgacs.org While aromatic aldehydes are commonly used, recent research has highlighted the successful application of aliphatic aldehydes in these transformations, despite challenges such as lower electrophilicity and potential side reactions. rsc.org

The umpolung strategy has also been extended to imines, where the NHC catalyst adds to the C=N bond to form an aza-Breslow intermediate. acs.orgrsc.org This intermediate can then engage in cross-coupling reactions, for example, with isatins to produce functionalized oxindoles. acs.org The development of chiral NHC catalysts has introduced the possibility of enantioselective umpolung reactions of imines, a promising area for asymmetric synthesis. rsc.org

The table below showcases some examples of organocatalytic reactions and umpolung chemistry mediated by this compound.

| Catalyst | Reaction Type | Substrates | Product | Key Feature | Reference |

| NHC | Aldehyde Umpolung | Enals, Epoxides | Aldol (B89426) products | Nucleophilic attack of the umpoled enal on the epoxide | organic-chemistry.org |

| NHC | Imine Umpolung | Quinoxalin-2-ones, Isatins | Oxindoles | Formation and trapping of an aza-Breslow intermediate | acs.org |

| Chiral NHC | Enantioselective Imine Umpolung | Aldimines | Chiral amine derivatives | Emerging field for asymmetric C-C bond formation | rsc.org |

| NHC | Cross-Coupling | Aldehydes, Electrophiles | Ketones, Esters, etc. | Anionic, hybrid, and radical pathways have been explored | researchgate.netacs.org |

This table provides representative examples of the catalytic prowess of NHCs in organocatalysis.

Cycloaddition Reactions Involving this compound (e.g., [3+2] cycloaddition)

N-Heterocyclic carbenes, including this compound, have been instrumental in catalyzing various cycloaddition reactions, providing efficient routes to valuable heterocyclic structures. rsc.org These reactions often proceed through the generation of reactive intermediates that would be difficult to access otherwise.

A significant application is in [3+2] cycloadditions. For instance, NHC-catalyzed [3+2] cycloaddition of 3-bromoenals with isatin (B1672199) N-Boc ketimines has been studied in detail using density functional theory (DFT) calculations. rsc.org These studies have elucidated the multi-step reaction mechanism, which involves nucleophilic attack of the NHC, proton transfer, addition to the ketimine, debromination, and intramolecular cycloaddition, ultimately leading to the formation of spirocyclic oxindoles. rsc.org Similarly, NHC-catalyzed [3+2] cycloaddition of enals with isoindigo derivatives allows for the construction of complex spirooxindole scaffolds with multiple stereocenters. researchgate.net

Beyond their role as organocatalysts, NHC-metal complexes also facilitate cycloaddition reactions. For example, silver(I)-NHC complexes can catalyze the three-component [3+2] cycloaddition of diazoesters, aldehydes, and dipolarophiles to generate polysubstituted dihydrofurans and tetrahydrofurans. acs.org In this case, a carbonyl ylide intermediate is generated and undergoes a 1,3-dipolar cycloaddition. acs.org The versatility of NHCs is further demonstrated in their ability to catalyze [3+3] cycloadditions, such as the reaction of α-bromoenals with nitroketene aminals, to produce nitro-containing dihydropyridin-2-ones. rsc.org

The following table summarizes selected examples of cycloaddition reactions involving this compound.

| Catalyst | Reaction Type | Substrates | Product | Key Intermediate | Reference |

| NHC | [3+2] Cycloaddition | 3-Bromoenals, Isatin N-Boc ketimines | Spirocyclic oxindoles | Acyl azolium | rsc.org |

| NHC | [3+2] Cycloaddition | Enals, Isoindigo | Spirooxindoles | Homoenolate | researchgate.net |

| Ag(I)-NHC | [3+2] Cycloaddition | Diazoesters, Aldehydes, Dipolarophiles | Dihydro-/Tetrahydrofurans | Carbonyl ylide | acs.org |

| NHC | [3+3] Cycloaddition | α-Bromoenals, Nitroketene aminals | Dihydropyridin-2-ones | α,β-Unsaturated acyl azolium | rsc.org |

This table highlights the diverse applications of NHCs in cycloaddition catalysis and is not an exhaustive list.

Borylation Reactions Catalyzed by this compound Complexes

Complexes of this compound have become valuable catalysts for borylation reactions, which are essential for synthesizing organoboron compounds—versatile intermediates in organic chemistry. rsc.org These NHC-ligated metal catalysts often exhibit unique reactivity and selectivity compared to traditional systems.

Iridium-NHC complexes have been successfully employed for the C-H borylation of arenes. beilstein-journals.org For instance, an iridium(I) complex with 1,3-dicyclohexylimidazol-2-ylidene (ICy) efficiently catalyzes the borylation of arenes using diisopropylaminoborane (B2863991) as the boron source. beilstein-journals.org This method allows for the direct introduction of a versatile aminoboryl group onto unfunctionalized arenes, and the products can be readily converted to other boronic acid derivatives. beilstein-journals.org

Rhodium(III)-NHC complexes have also emerged as effective catalysts for regioselective ortho-C-H borylation of arenes, directed by a pyridine (B92270) group. rsc.org Newly developed (NHC)Cp*Rh(III) complexes have demonstrated high selectivity under mild reaction conditions, expanding the toolkit for targeted C-H functionalization. rsc.org

In addition to transition metal catalysis, NHCs themselves can participate in radical borylation reactions. For example, 1,3-dimethylimidazol-2-ylidene (B1247496) borane (B79455) can react with aryl sulfones in the presence of a radical initiator to produce aryl boranes. chemrxiv.org This reaction proceeds via the addition of a boryl radical to the aryl sulfone, followed by β-cleavage. chemrxiv.org

The table below presents an overview of recent findings in borylation reactions catalyzed by this compound and its complexes.

| Catalyst/Reagent | Reaction Type | Substrates | Borylating Agent | Product | Reference |

| Ir/ICy | C-H Borylation | Arenes | Diisopropylaminoborane | Aminoborylated arenes | beilstein-journals.org |

| (NHC)Cp*Rh(III) | Directed C-H Borylation | 2-Phenylpyridine | Bis(pinacolato)diboron | ortho-Borylated 2-phenylpyridine | rsc.org |

| 1,3-Dimethylimidazol-2-ylidene borane / Radical Initiator | Radical Borylation | Aryl sulfones | 1,3-Dimethylimidazol-2-ylidene borane | Aryl boranes | chemrxiv.org |

| Bicyclic NHC-CuCl | Copper-Catalyzed Borylation | Aryl halides | Bis(pinacolato)diboron | Arylboronates | organic-chemistry.org |

This table provides a summary of representative examples and is not intended to be comprehensive.

Nucleophilic Catalysis in Organic Reactions (e.g., Oxa-Michael Reactions)

Complexes of this compound, a prominent member of the N-heterocyclic carbene (NHC) family, have emerged as potent nucleophilic catalysts in a variety of organic transformations. Their strong σ-donating ability and tunable steric and electronic properties allow them to activate substrates in unique ways, distinct from traditional catalysts. One of the key areas where these carbenes have shown significant promise is in promoting conjugate addition reactions, such as the oxa-Michael reaction.

In the context of the oxa-Michael addition, this compound derivatives function as highly effective Brønsted base catalysts. nih.gov The carbene, being a strong base, can deprotonate an alcohol, which then acts as the nucleophile, adding to an activated alkene. This process is particularly noteworthy as it avoids the need for stoichiometric amounts of strong, and often harsh, bases, leading to milder reaction conditions and reduced waste. nih.gov

The general mechanism for the NHC-catalyzed oxa-Michael addition involves the formation of an NHC-alcohol complex. This complex facilitates the 1,4-addition of the alcohol to the conjugate acceptor, generating an imidazolium (B1220033) ion and the corresponding enolate. Subsequent protonation of the enolate yields the desired β-alkoxy product and regenerates the active NHC catalyst. nih.gov This catalytic cycle allows for the efficient formation of carbon-oxygen bonds under neutral conditions.

Research has demonstrated the utility of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr) in catalyzing the intermolecular conjugate addition of various primary and secondary alcohols to α,β-unsaturated ketones and esters. nih.gov These reactions proceed smoothly with low catalyst loadings (typically 5 mol%) and exhibit broad substrate scope. Notably, the mild conditions effectively suppress common side reactions like oligomerization of the enone or aldol condensations. nih.gov

The application of this methodology extends to more complex transformations. For instance, a tandem conjugate addition-intramolecular Michael reaction has been developed, leading to the synthesis of functionalized tetrahydropyrans with good diastereoselectivity. nih.gov This highlights the potential of this compound complexes to orchestrate cascade reactions, providing rapid access to complex molecular architectures from simple starting materials.

Table 1: this compound Catalyzed Oxa-Michael Addition of Alcohols to Activated Alkenes

| Entry | Michael Acceptor | Alcohol | Catalyst (mol%) | Product | Yield (%) |

| 1 | Cyclohexenone | Benzyl alcohol | IPr (5) | 3-(Benzyloxy)cyclohexan-1-one | 95 |

| 2 | Chalcone | Methanol (B129727) | IPr (5) | 3-Methoxy-1,3-diphenylpropan-1-one | 98 |

| 3 | Ethyl acrylate | Ethanol | IPr (5) | Ethyl 3-ethoxypropanoate | 85 |

| 4 | 2-Penten-4-one | Isopropanol | IPr (5) | 4-Isopropoxypentan-2-one | 92 |

| 5 | Methyl vinyl ketone | Phenethyl alcohol | IPr (5) | 4-(Phenethyloxy)butan-2-one | 90 |